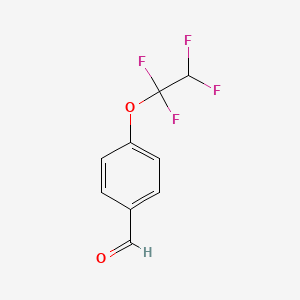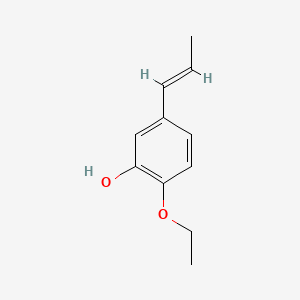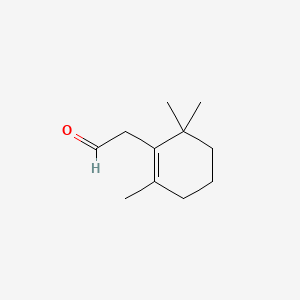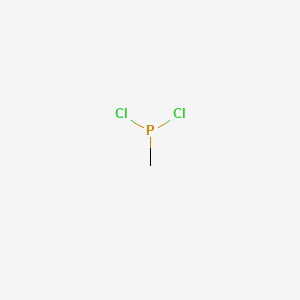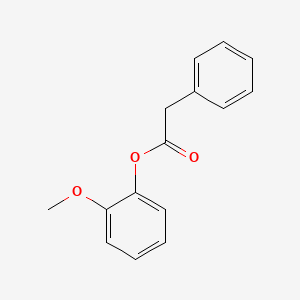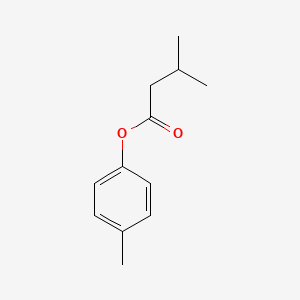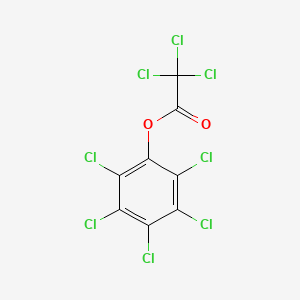
Pentachlorophenyl trichloroacetate
Vue d'ensemble
Description
Pentachlorophenyl trichloroacetate is a chemical compound with the molecular formula C8Cl8O2 . It is used in biochemical research .
Synthesis Analysis
Pentachlorophenyl trichloroacetate is synthesized and used in peptide synthesis .Molecular Structure Analysis
The molecular structure of Pentachlorophenyl trichloroacetate is represented by the formula C8Cl8O2 . The average mass of the molecule is 411.708 Da .Chemical Reactions Analysis
Pentachlorophenyl trichloroacetate has been used in the synthesis and photochemical reactions of bis-thymine derivatives .Physical And Chemical Properties Analysis
Pentachlorophenyl trichloroacetate is a crystal with a white color . It has a molecular weight of 411.69 . The melting point is 129°C .Applications De Recherche Scientifique
Analytical Methods for Detection
- A method for analyzing body fluids for pentachlorophenol, utilizing gas chromatography after acetylation, has been developed. This technique is sensitive, precise, and accurate, with a lower detection limit in urine or serum of 1-2 parts per billion (Needham et al., 1981).
- Another study describes a method for determining pentachlorophenol in tissues and natural waters. The process involves extraction, re-extraction, and gas chromatography analysis of the resulting pentachlorophenyl acetate (Rudling, 1970).
Environmental Impact and Degradation
- Research on the fungicidal activity of pentachlorophenol and its derivatives against various fungi species revealed varying levels of fungistatic activities among its derivatives (Ruckdeschel & Renner, 1986).
- A study explored the ability of Penicillium camemberti to degrade chlorinated compounds including pentachlorophenol, demonstrating significant removal efficiencies in different experimental setups (Taseli & Gokcay, 2005).
- The occurrence, toxicity, metabolism, and environmental impact of chlorinated phenols, including pentachlorophenol, were reviewed. This study highlights their widespread use and presence in the environment (Ahlborg & Thunberg, 1980).
Biochemical Interactions
- Pentachlorophenol was found to inhibit acetylcholinesterase activity in human erythrocyte membranes, suggesting its potential utility in studying this enzyme (Igisu, Hamasaki, & Ikeda, 1993).
Analytical Techniques for Quantification
- Rapid analytical methods to measure Pentachlorophenol in wood were developed, involving gas chromatography-mass spectrometry and other techniques, highlighting the diverse analytical applications of pentachlorophenyl derivatives (Gremaud & Turesky, 1997).
Toxicity and Environmental Safety
- Studies on the lethal concentrations and toxicity stress of pentachlorophenol on aquatic organisms demonstrate its impact on the environment and the need for careful management of its use (Farah et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUFBMFZOHGUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182973 | |
| Record name | Phenol, pentachloro-, trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorophenyl trichloroacetate | |
CAS RN |
2879-60-9 | |
| Record name | Acetic acid, 2,2,2-trichloro-, 2,3,4,5,6-pentachlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, pentachloro-, trichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, pentachloro-, trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)
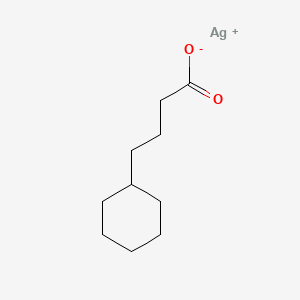
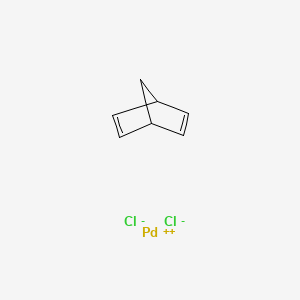
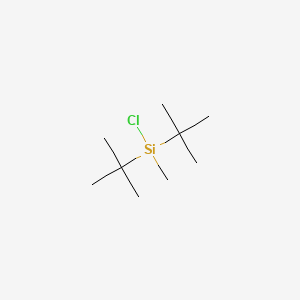
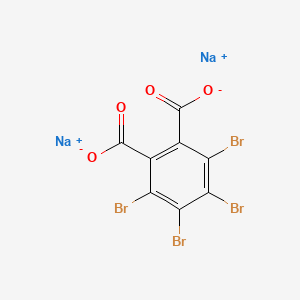
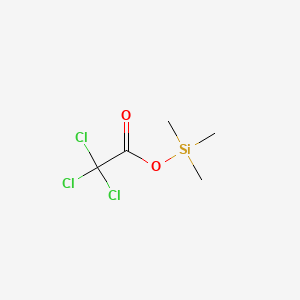
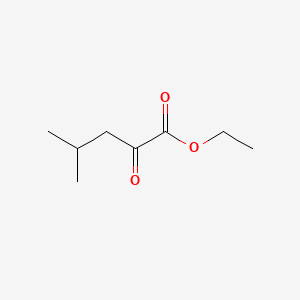
![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)
